molecular formula C10H12F3N3O2 B1523460 2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1291287-24-5

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B1523460
M. Wt: 263.22 g/mol
InChI Key: CHAMDBWLJCIPIC-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as 2-CPAP, is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrazole and has been found to have a wide range of biological and pharmacological activities. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-CPAP has been studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Brönsted Acid-Mediated Annulations : The use of 1-Cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of Brönsted acid for efficient synthesis of 1,3,5-trisubstituted pyrazoles is highlighted in research. This method allows access to structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

  • CuX(2)-Mediated Cyclization : Research demonstrates cyclopropylideneacetic acids and esters react with CuBr(2) or CuI/I(2) in aqueous acetonitrile, forming 2(5H)-furanones or 5,6-dihydro-2H-pyran-2-ones. The reaction's selectivity significantly depends on temperature (Huang & Zhou, 2002).

  • Quantum-Chemical Calculations : Research involving 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation explores semi-empirical AM1 calculations to study reaction mechanisms, providing insights into structural determinations (Yıldırım, Kandemirli, & Akçamur, 2005).

  • 1,3-Dipolar Cycloadditions and Sigmatropic Rearrangements : The cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements leading to CF3-substituted pyrazoles are studied for their regioselectivities and reaction conditions (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

  • Lewis Acid Catalyzed Reactions : Investigations into the reactions of cyclopropane-1,1-dicarboxylates with pyrazolines, catalyzed by scandium or ytterbium triflates, lead to the formation of N-substituted 2-pyrazolines or diazabicyclooctanes, providing insights into potential reaction mechanisms (Tomilov, Novikov, & Nefedov, 2010).

Chemical Synthesis and Compound Formation

  • Microwave Assisted Condensation : Research on 2-arylhydrazonopropanals explores their use in synthesizing various heterocyclic derivatives, highlighting the importance of structural assignments and potential applications in chemical synthesis (Al‐Zaydi, Borik, & Elnagdi, 2003).

  • Antimicrobial Efficacy : Studies on novel pyrrole and pyrazole derivatives containing phenylamino-propanoyl moiety from 3-phenylaminopropanohydrazide show their potential in vitro antimicrobial activity (Tumosienė, Kantminienė, Pavilonis, Maželienė, & Beresnevičius, 2009).

  • Organocatalyst Synthesis : The research on pentafluorophenylammonium triflate (PFPAT) catalyzing condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives highlights advances in organocatalysis and their antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013).

Advanced Chemical Research

properties

IUPAC Name

2-(cyclopropylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-3-4-16(15-8)5-7(9(17)18)14-6-1-2-6/h3-4,6-7,14H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMDBWLJCIPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CN2C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 3
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 4
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 5
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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